molecular formula C9H12N2O6 B1206715 5-Hydroxy-2'-deoxyuridine CAS No. 5168-36-5

5-Hydroxy-2'-deoxyuridine

Cat. No.: B1206715
CAS No.: 5168-36-5
M. Wt: 244.20 g/mol
InChI Key: UIJSURSVLVISBO-UHFFFAOYSA-N
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Description

5-Hydroxy-2’-deoxyuridine is a nucleoside analog that is a major product of oxidative DNA damage. It is derived from the oxidation of 2’-deoxycytidine and is known for its mutagenic potential. This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the effects of oxidative stress on genetic material .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2’-deoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 5-Hydroxy-2’-deoxyuridine include hydrogen peroxide, superoxide, and hydroxyl radicals. These reagents are used to induce oxidative damage to 2’-deoxycytidine .

Major Products Formed

The major product formed from the oxidation of 2’-deoxycytidine is 5-Hydroxy-2’-deoxyuridine. This compound can further participate in DNA synthesis, leading to the incorporation of the oxidized nucleoside into DNA .

Scientific Research Applications

5-Hydroxy-2'-deoxyuridine is a nucleoside analog that plays a significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is primarily known for its association with oxidative DNA damage and its potential mutagenic effects. The following sections detail its applications, supported by data tables and case studies.

Key Properties

  • Chemical Structure : A nucleoside analog with a hydroxyl group at the 5 position.
  • Mutagenicity : Associated with C→T transition mutations due to its incorporation during DNA replication.

Chemistry

This compound is utilized to explore the effects of oxidative damage on nucleosides and to investigate DNA repair mechanisms. Research has shown that this compound can undergo oxidation into various products, influencing its reactivity and interactions within biological systems .

Biology

The compound's role in understanding oxidative stress is significant. Studies indicate that it can serve as a substrate for specific DNA repair enzymes, such as Escherichia coli endonuclease III, which highlights its importance in mutagenesis studies .

Medicine

Research involving this compound contributes to developing therapeutic strategies for diseases related to oxidative DNA damage, including cancer. For instance, dietary interventions have been shown to affect levels of oxidative DNA damage markers in women, implicating the compound in cancer risk modulation .

Industry

In industrial applications, this compound is used in developing diagnostic tools and assays for detecting oxidative DNA damage. Its properties make it valuable for assessing systemic oxidative stress levels in various biological samples.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Antiviral ActivityIdentified as a potent inhibitor against herpes simplex virus through structural activity analysis.
DNA Repair MechanismsActs as a substrate for DNA repair enzymes, indicating its role in mutagenesis.
Dietary Impact on DNA DamageDietary interventions reduced levels of oxidative DNA damage markers in premenopausal women.
Oxidation ProductsStudied oxidation products revealing insights into mutagenic pathways associated with the compound.

Table 2: Applications Across Fields

FieldApplicationDescription
ChemistryStudy of Oxidative DamageInvestigates how oxidative stress affects nucleosides and their repair mechanisms.
BiologyUnderstanding MutagenesisExplores the implications of oxidative stress on genetic material and mutation rates.
MedicineCancer ResearchAids in developing therapeutic strategies targeting oxidative DNA damage-related diseases.
IndustryDiagnostic ToolsUsed in assays to detect levels of oxidative DNA damage in clinical samples.

Case Study 1: Antiviral Properties

A study evaluated the antiviral activity of various nucleoside analogs, including this compound, against herpes simplex virus. The findings indicated that modifications to the compound's structure significantly influenced its efficacy as an antiviral agent .

Case Study 2: Dietary Intervention Effects

In a randomized trial involving premenopausal women, different dietary interventions were assessed for their impact on oxidative DNA damage markers, specifically focusing on 5-hydroxymethyl-2'-deoxyuridine levels. The results demonstrated that lower energy diets correlated with decreased levels of oxidative damage over time .

Case Study 3: Mechanistic Insights into Mutagenicity

Research has shown that this compound causes high levels of C→T transition mutations due to its incorporation during DNA replication processes involving reverse transcriptases from various viruses . This highlights the compound's relevance in studying viral replication and mutation rates.

Mechanism of Action

5-Hydroxy-2’-deoxyuridine exerts its effects by being incorporated into DNA during replication. This incorporation can lead to mutations, as the oxidized nucleoside can mispair with other bases. The compound is recognized and removed by specific DNA repair enzymes, such as uracil DNA N-glycosylase, which excises the damaged base and initiates the repair process .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 5-OHdU in oxidative DNA damage studies?

  • Methodological Answer : High-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) is a gold standard for quantifying 5-OHdU. This technique achieves high sensitivity (detection limits of ~50 fmol) and selectivity, enabling precise measurement in enzymatically hydrolyzed DNA samples. Calibration curves should include synthetic 5-OHdU standards to account for recovery efficiency . For non-electroactive derivatives like dihydroxy-dihydrodeoxyuridine (dUg), dehydration to 5-OHdU followed by HPLC-EC analysis is recommended.

Q. How does 5-OHdU originate in DNA, and what are its implications for genomic instability?

  • Mechanistic Insight : 5-OHdU is a stable oxidation product of 2'-deoxycytidine, formed via hydroxyl radical attack on the C5 position of cytosine. Its presence in DNA induces replication errors due to ambiguous base pairing: in vitro studies show 5-OHdU pairs preferentially with adenine or cytosine, depending on sequence context (e.g., dA in some contexts, dC in others). This mispairing can lead to C→T or C→G transversions, contributing to mutagenesis .

Q. Which DNA repair enzymes recognize and excise 5-OHdU, and what experimental systems validate their activity?

  • Key Enzymes and Assays :

EnzymeSubstrate SpecificityExperimental Validation
E. coli Endonuclease III5-OHdU, 5-OHdCCleavage assays using oligonucleotides containing 5-OHdU, monitored via PAGE .
Formamidopyrimidine DNA glycosylase (Fpg)5-OHdU, 8-oxoguanineCompetitive inhibition assays with purified enzymes .
Uracil DNA glycosylase (UDG)5-OHdUGlycosylase activity measured via release of free uracil using LC-MS .
  • Note: Enzyme kinetics (e.g., kcatk_{cat}/KmK_m) should be compared across substrates to confirm specificity .

Q. What practical considerations are critical for handling and storing 5-OHdU in experimental settings?

  • Best Practices :

  • Solubility : Prepare stock solutions in ultrapure water (10 mg/mL, ~40.95 mM) with gentle heating (37°C) and sonication to avoid degradation .
  • Storage : Aliquot and store at -20°C (1-month stability) or -80°C (6-month stability) to prevent freeze-thaw cycles .
  • Safety : Use P95 respirators for aerosol protection and impervious gloves (EN374 standard) to minimize dermal exposure .

Advanced Research Questions

Q. How does sequence context influence 5-OHdU’s mutagenic potential during DNA replication?

  • Experimental Design : Use 18- and 45-mer oligonucleotides with 5-OHdU embedded in distinct sequences (e.g., flanking adenine-rich vs. cytosine-rich regions). Perform primer extension assays with DNA polymerases (e.g., Pol β or Klenow fragment) and quantify misincorporation via mass spectrometry or Sanger sequencing. Studies show dA incorporation dominates in TATA-box contexts, while dC prevails in GC-rich regions, suggesting structural distortion drives mispairing .

Q. What kinetic parameters define the repair efficiency of 5-OHdU by base excision repair (BER) enzymes?

  • Approach : Measure kcatk_{cat} and KmK_m for UDG or Endonuclease III using stopped-flow kinetics with fluorescently labeled DNA duplexes. For example, 5-OHdU repair by UDG exhibits a KmK_m of ~2.5 µM, comparable to uracil, but with 10-fold lower kcatk_{cat}, indicating slower turnover . Compare with in cellulo repair using comet assays or γH2AX foci quantification post-oxidative stress .

Q. Can 5-OHdU incorporation into synthetic oligonucleotides model replication stress in vitro?

  • Protocol : Synthesize oligonucleotides containing site-specific 5-OHdU using phosphoramidite chemistry (e.g., Glen Research’s 5-OHdU phosphoramidite). Use these constructs in in vitro replication assays with human polymerase η or yeast Pol ζ to quantify error rates. Pair with single-molecule FRET to monitor polymerase stalling .

Q. How do oxidative damage clusters involving 5-OHdU and other lesions (e.g., 8-oxodG) affect repair pathway competition?

  • Strategy : Generate DNA substrates with clustered lesions (e.g., 5-OHdU within 1-2 bp of 8-oxodG) using γ-irradiation or photodynamic methods. Compare repair outcomes via BER (OGG1, NEIL1) vs. nucleotide excision repair (NER) using cell extracts or reconstituted systems. Data suggest clustered lesions delay repair and increase mutagenic potential due to enzymatic interference .

Q. Data Contradictions and Resolution

  • Conflict : While in vitro studies show 5-OHdU is a substrate for UDG , in vivo repair may involve redundancy (e.g., SMUG1 in eukaryotes). Resolve by knocking down specific glycosylases in cell lines and quantifying 5-OHdU persistence via immunoslot blot .
  • Ambiguity : Sequence-dependent mispairing (dA vs. dC) may reflect polymerase fidelity differences. Validate using polymerases with proofreading activity (e.g., Pol δ) vs. error-prone TLS polymerases .

Properties

IUPAC Name

5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSURSVLVISBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965958
Record name 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-36-5
Record name NSC82265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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